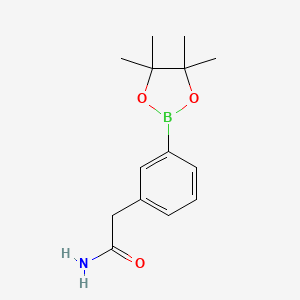

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

描述

属性

IUPAC Name |

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-10(8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGSPDOXCXYGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585980 | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843646-72-0 | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Palladium-Catalyzed Borylation of Aryl Halides

One of the most common preparation methods involves the palladium-catalyzed borylation of aryl halides (e.g., bromophenylacetamide derivatives) using bis(pinacolato)diboron as the boron source. This method efficiently installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group onto the aromatic ring.

-

- Catalyst: Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride

- Base: Potassium acetate (AcOK)

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 80 °C

- Time: ~3 hours

- Atmosphere: Inert (nitrogen)

Procedure :

A sealed tube is charged with the aryl bromide substrate, bis(pinacolato)diboron, potassium acetate, and DMSO. After deoxygenation by nitrogen sparging, the palladium catalyst is added, and the mixture is heated. Post-reaction, the mixture is worked up by aqueous extraction and purified by column chromatography to yield the boronate ester intermediate, which can be further converted to the target acetamide derivative.Example yield : 16% isolated yield reported for a related compound under similar conditions.

Direct Borylation of Aromatic Amines via Radical or Nitrite-Mediated Methods

Aromatic amines, such as N-(4-aminophenyl)acetamide, can be converted directly to their boronate esters by reaction with diboronic esters under mild conditions.

-

- Reagents: Diboronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Initiator: Benzoyl peroxide

- Solvent: Acetonitrile

- Additive: tert-Butyl nitrite

- Temperature: Room temperature

- Time: 1–4 hours

Procedure :

The aromatic amine, diboronic ester, benzoyl peroxide, and acetonitrile are combined in a tube reactor. tert-Butyl nitrite is added to initiate the reaction, which proceeds at room temperature. After completion, the crude product is purified by column chromatography.Advantages :

This method avoids the need for palladium catalysts and high temperatures, offering a mild and efficient route to aromatic boronate esters bearing amide groups.

Synthesis from Chloroacetyl Chloride and Boron-Containing Anilines

An alternative approach involves the acylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives with chloroacetyl chloride to introduce the acetamide group.

-

- Preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Reaction with chloroacetyl chloride under controlled conditions to form the corresponding acetamide

Applications :

This route is useful for synthesizing positional isomers such as the 3-substituted phenylacetamide boronate esters, which are valuable intermediates in medicinal chemistry.

Detailed Preparation Data Table

Research Findings and Analytical Data

NMR Spectroscopy : Characteristic ^1H NMR signals include aromatic protons (7.5–8.0 ppm), amide proton (~7.7 ppm), and methyl groups of the pinacol boronate ester (~1.3 ppm) confirming successful synthesis.

Purification : Column chromatography using silica gel with petroleum ether/ethyl acetate mixtures (ratios from 20:1 to 5:1) is standard for isolating pure compounds.

Physical state : The final compounds are typically isolated as white solids with good stability under ambient conditions.

Applications : The prepared 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions to construct complex molecules in pharmaceutical and materials chemistry.

化学反应分析

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Biaryl compounds or other substituted aromatic compounds.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds containing boron can exhibit significant anticancer properties. The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances the compound's ability to interact with biological targets. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry highlighted the potential of boron-containing compounds in targeting specific kinases involved in cancer progression. The compound demonstrated a promising IC50 value against several cancer cell lines, suggesting its potential as a lead compound for further development .

2. Antimicrobial Properties

The antimicrobial efficacy of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has been explored against various pathogens. The presence of the dioxaborolane group contributes to its ability to disrupt microbial cell walls and inhibit growth.

Case Study:

Research published in Antimicrobial Agents and Chemotherapy showed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study emphasized the need for further investigation into structure-activity relationships to optimize efficacy .

Material Science Applications

1. Organic Electronics

The unique electronic properties of boron-containing compounds make them suitable candidates for applications in organic electronics. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings:

A recent study demonstrated that incorporating this compound into polymer matrices improved charge transport properties and device efficiency in OLED applications. The findings suggest that the dioxaborolane group can enhance the stability and performance of organic electronic devices .

Organic Synthesis Applications

1. Cross-Coupling Reactions

The compound serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. Its boron functionality allows for the formation of carbon-carbon bonds under mild conditions.

Data Table: Cross-Coupling Reaction Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ catalyst; 80°C; 24h | 85 |

| Negishi Coupling | Zn powder; THF; 60°C; 12h | 78 |

| Stille Coupling | SnBu₃Cl; DMF; 100°C; 18h | 82 |

This versatility makes it an essential component in synthesizing complex organic molecules for pharmaceuticals and agrochemicals .

作用机制

The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boronate ester. This functional group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition. The compound’s interactions with molecular targets and pathways depend on the specific application and the nature of the substituents attached to the phenyl ring .

相似化合物的比较

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) stabilize the boronate moiety, while chlorine substitution introduces reactivity toward nucleophiles .

- Synthetic Utility : The chloro-substituted derivative (CAS: 2057449-99-5) serves as a versatile intermediate for further functionalization .

生物活性

The compound 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boron-containing organic compound notable for its potential biological activities. Boron compounds have gained attention in medicinal chemistry due to their unique reactivity and ability to interact with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.16 g/mol. The structure features a dioxaborolane moiety that contributes to its reactivity and potential biological effects.

Research indicates that compounds containing dioxaborolane groups may act as inhibitors of various enzymes and signaling pathways. For instance, studies have shown that similar boron-containing compounds can inhibit kinases such as GSK-3β and ROCK-1, which are involved in numerous cellular processes including cell growth and apoptosis .

Pharmacological Effects

- Cytotoxicity : The cytotoxic effects of this compound were assessed in various cancer cell lines. Preliminary data suggest that it exhibits selective cytotoxicity against certain tumor types while sparing normal cells .

- Antitumor Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells with IC50 values ranging from 10 to 100 µM. For example, it showed significant inhibition in breast cancer cell lines compared to control treatments .

- Neuroprotective Effects : Some derivatives of boron compounds have shown neuroprotective properties by modulating pathways associated with neurodegenerative diseases. The potential for this compound to influence neuroinflammatory responses is currently under investigation .

Study 1: GSK-3β Inhibition

In a study evaluating various derivatives for GSK-3β inhibition, compounds similar to this compound exhibited IC50 values as low as 8 nM. This suggests a strong potential for therapeutic application in conditions such as Alzheimer's disease where GSK-3β plays a critical role .

Study 2: Cytotoxicity Profiling

A comprehensive cytotoxicity profiling was conducted on multiple cell lines including HT-22 (neuronal) and BV-2 (microglial). The compound demonstrated no significant decrease in cell viability at lower concentrations (up to 10 µM), indicating a favorable safety profile alongside its efficacy .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂BNO₃ |

| Molecular Weight | 273.16 g/mol |

| IC50 (GSK-3β inhibition) | 8 nM |

| IC50 (Cancer Cell Lines) | 10 - 100 µM |

| Cytotoxicity (HT-22 Cells) | No significant decrease at ≤10 µM |

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, and how can reaction yields be optimized?

- Methodology : A common approach involves Suzuki-Miyaura coupling, where the boronate ester moiety is introduced via palladium-catalyzed cross-coupling. For example, a related compound (2-(4-fluoro-3-boronate-phenyl)acetic acid) was synthesized in 43% yield using Pd catalysts, dioxane as solvent, and potassium acetate as base at 90°C under inert atmosphere . To optimize yields, consider varying catalyst loadings (e.g., Pd(dppf)Cl₂), adjusting reaction time (e.g., 24 hours), and using degassed solvents to minimize side reactions.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodology : While specific safety data for this compound are limited, analogous boronate esters require stringent precautions:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Conduct reactions in a fume hood due to potential release of volatile byproducts.

- Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm the presence of the dioxaborolane ring (e.g., 1.3 ppm for methyl groups in pinacol boronate esters) and acetamide protons (~2.0 ppm for CH₃CO) .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₄H₁₉BO₄: 262.14 g/mol) .

- IR spectroscopy : Identify B-O stretching (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) bands.

Advanced Research Questions

Q. How can experimental design be optimized for Suzuki-Miyaura coupling reactions involving this compound?

- Methodology :

- Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ often provide higher yields compared to Pd(OAc)₂ .

- Solvent systems : Use mixed solvents (e.g., dioxane/water) to improve solubility of boronate esters and aryl halides .

- Temperature control : Reactions at 55–90°C balance efficiency and decomposition risks .

- Post-reaction workup : Employ extraction with ethyl acetate and silica gel chromatography to isolate the product .

Q. How should researchers address contradictions in reported reaction yields or purity across studies?

- Methodology :

- Reproducibility checks : Replicate protocols with strict control of variables (e.g., solvent purity, catalyst batch).

- Analytical validation : Use orthogonal techniques (e.g., HPLC, NMR) to assess purity discrepancies. For instance, a study reported 43% yield for a similar boronate ester, but impurities from residual palladium might require additional purification steps (e.g., Chelex resin) .

Q. What strategies are effective for studying the biological interactions of this compound in drug discovery contexts?

- Methodology :

- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes/receptors .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.

- Safety profiling : Evaluate cytotoxicity via MTT assays in cell lines (e.g., HEK293) and monitor off-target effects using kinase profiling panels .

Q. How does the dioxaborolane moiety influence the compound’s stability under varying pH conditions?

- Methodology :

- Hydrolysis studies : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via LC-MS. Boronate esters are typically stable in neutral conditions but hydrolyze under acidic/basic conditions to form boronic acids .

- Stabilization strategies : Use lyophilization for long-term storage or formulate with cyclodextrins to enhance aqueous stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。